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Compound of Interest

Compound Name: Flt3/chk1-IN-2

Cat. No.: B15138491 Get Quote

Welcome to the technical support center for Flt3/chk1-IN-2. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance and answer

frequently asked questions regarding the investigation of off-target effects of this dual kinase

inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is Flt3/chk1-IN-2 and what are its primary targets?

A1: Flt3/chk1-IN-2, also referred to as compound 30 in some literature, is a potent dual

inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[1][2][3] It has

been developed for potential therapeutic use in acute myeloid leukemia (AML).[2][3] Its on-

target inhibitory concentrations (IC50) are in the low nanomolar range.

Q2: Why is it important to investigate the off-target effects of Flt3/chk1-IN-2?

A2: Investigating off-target effects is a critical step in drug development to understand a

compound's full mechanism of action and to anticipate potential toxicities. For kinase inhibitors,

which often target the highly conserved ATP-binding pocket, cross-reactivity with other kinases

is a common occurrence. Identifying these unintended interactions helps in interpreting

experimental results accurately and assessing the therapeutic window of the inhibitor.

Q3: What are the known off-target effects of Flt3/chk1-IN-2?
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A3: Flt3/chk1-IN-2 has been shown to have favorable kinase selectivity.[1][2] It exhibits high

selectivity over the closely related c-Kit kinase and has low inhibitory activity against the hERG

ion channel.[1] A screening against a panel of twelve kinases revealed some inhibitory potency

against IRAK4, P70S6K, CDK2, and Aurora A, but with significantly higher IC50 values

compared to its primary targets.[1]

Troubleshooting Guide
Problem: I am observing unexpected phenotypes in my cell-based assays that cannot be

explained by the inhibition of Flt3 or Chk1 alone.

Possible Cause: This could be due to the inhibition of one or more off-target kinases by

Flt3/chk1-IN-2.

Solution:

Review the Selectivity Profile: Refer to the kinase selectivity data for Flt3/chk1-IN-2 to

identify potential off-target kinases that might be responsible for the observed phenotype.

Perform a Broad Kinase Screen: To get a comprehensive view of the inhibitor's specificity,

consider running a commercially available kinase profiling service. This will provide data on

the inhibitory activity of Flt3/chk1-IN-2 against a large panel of kinases.

Validate Off-Target Engagement in Cells: Use techniques like the Cellular Thermal Shift

Assay (CETSA) to confirm that the inhibitor is engaging with the suspected off-target kinase

within your cellular model.

Chemical Proteomics Approach: Employ a kinobeads-based pulldown assay to identify all

kinases that interact with Flt3/chk1-IN-2 in a cellular lysate.

Quantitative Data Summary
The following tables summarize the known on-target and off-target activities of Flt3/chk1-IN-2.

Table 1: On-Target Inhibitory Activity of Flt3/chk1-IN-2
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Target IC50 (nM)

CHK1 25.63

FLT3-WT 16.39

FLT3-D835Y 22.80

Data sourced from MedChemExpress and confirmed in a peer-reviewed publication.[1]

Table 2: Off-Target Kinase Selectivity Profile of Flt3/chk1-IN-2

Kinase IC50 (nM)

IRAK4 864.60

P70S6K 834.85

CDK2 833.50

Aurora A 1863.50

Other tested kinases No significant affinity

This data demonstrates the selectivity of Flt3/chk1-IN-2, with IC50 values for off-targets being

substantially higher than for its primary targets.[1]

Experimental Protocols
Below are detailed methodologies for key experiments to investigate the off-target effects of

Flt3/chk1-IN-2.

Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of Flt3/chk1-IN-2 against a broad panel of

kinases.

Methodology:
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Compound Preparation: Prepare a stock solution of Flt3/chk1-IN-2 in 100% DMSO. A typical

starting concentration is 10 mM.

Assay Plate Preparation: Serially dilute the compound stock to the desired concentrations for

the assay. Many commercial services offer single-dose screening (e.g., at 1 µM) or multi-

dose IC50 determination.

Kinase Reaction: The assay is typically performed in a 96- or 384-well plate format. Each

well will contain the specific kinase, its substrate, ATP (often radiolabeled, e.g., ³³P-ATP), and

the test compound at a specific concentration.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined

period (e.g., 60 minutes) to allow for substrate phosphorylation.

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this

involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For

fluorescence or luminescence-based assays (e.g., ADP-Glo™), the signal is proportional to

the amount of ADP produced.

Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is

calculated relative to a DMSO control. For IC50 determination, the data is plotted as a dose-

response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of Flt3/chk1-IN-2 with its on- and potential off-targets in

a cellular context.

Methodology:

Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells

with Flt3/chk1-IN-2 at various concentrations or a single high concentration. Include a

vehicle (DMSO) control.

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short

period (e.g., 3 minutes) to induce thermal denaturation of proteins.
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Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-

thaw cycles or by using a lysis buffer.

Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to

pellet the aggregated, denatured proteins.

Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins.

The amount of the target protein remaining in the soluble fraction is quantified by Western

blotting or other antibody-based detection methods.

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the

inhibitor indicates target engagement.

Protocol 3: Kinobeads Pulldown Assay
Objective: To identify the spectrum of kinases that bind to Flt3/chk1-IN-2 from a cell lysate.

Methodology:

Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring

that kinases remain in their active conformation.

Competitive Binding: Incubate the cell lysate with increasing concentrations of free

Flt3/chk1-IN-2. This step allows the inhibitor to bind to its target kinases in the lysate.

Kinobeads Incubation: Add kinobeads (Sepharose beads conjugated with a cocktail of

broad-spectrum kinase inhibitors) to the lysate. The kinobeads will bind to kinases whose

ATP-binding sites are not occupied by Flt3/chk1-IN-2.

Pulldown and Washing: Pellet the kinobeads by centrifugation and wash them to remove

non-specifically bound proteins.

Elution and Digestion: Elute the bound kinases from the beads and digest them into

peptides, typically with trypsin.

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.
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Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads

in the presence of Flt3/chk1-IN-2 indicates that the inhibitor is binding to that kinase.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Simplified Flt3 signaling pathway and the point of inhibition by Flt3/chk1-IN-2.
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Caption: Chk1 signaling in response to DNA damage and its inhibition by Flt3/chk1-IN-2.
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Caption: Experimental workflow for investigating off-target effects of Flt3/chk1-IN-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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